molecular formula C13H9Cl3O3 B14403302 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione CAS No. 88562-22-5

2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14403302
CAS No.: 88562-22-5
M. Wt: 319.6 g/mol
InChI Key: POOONNYFOAZNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of triketones. These compounds are known for their unique chemical properties and applications, particularly in the field of herbicides. The structure of this compound includes a cyclohexane ring with a 1,3-dione moiety and a trichlorobenzoyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,4-trichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclohexane-1,3-dione derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). This enzyme is crucial for the breakdown of the amino acid tyrosine in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the bleaching and death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific trichlorobenzoyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structure allows for specific interactions with the HPPD enzyme, making it an effective herbicide .

Properties

CAS No.

88562-22-5

Molecular Formula

C13H9Cl3O3

Molecular Weight

319.6 g/mol

IUPAC Name

2-(2,3,4-trichlorobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H9Cl3O3/c14-7-5-4-6(11(15)12(7)16)13(19)10-8(17)2-1-3-9(10)18/h4-5,10H,1-3H2

InChI Key

POOONNYFOAZNHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.